molecular formula C10H12F3N B12075389 (1R)-N-{1-[2-(trifluoromethyl)phenyl]ethyl}methylamine

(1R)-N-{1-[2-(trifluoromethyl)phenyl]ethyl}methylamine

Cat. No.: B12075389
M. Wt: 203.20 g/mol
InChI Key: MSIIWASETQDPAJ-UHFFFAOYSA-N
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Description

(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine: is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine typically involves the trifluoromethylation of secondary amines. One common method employs sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethylating agent. This reaction is carried out under mild conditions and is known for its good functional group tolerance .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes using similar reagents. The scalability and efficiency of these methods make them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium trifluoromethanesulfinate, trifluoromethyl iodide.

Major Products: The major products formed from these reactions include various trifluoromethylated derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine is unique due to its chiral nature and the specific positioning of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to other trifluoromethylated compounds.

Properties

IUPAC Name

N-methyl-1-[2-(trifluoromethyl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-7(14-2)8-5-3-4-6-9(8)10(11,12)13/h3-7,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIIWASETQDPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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